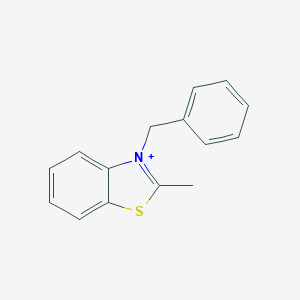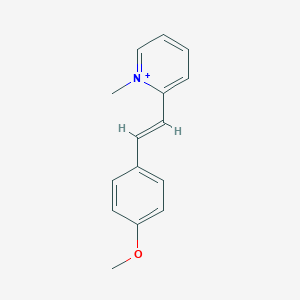
3-(4-Fluorophenyl)-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Fluorophenyl)-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one, also known as FMT, is a synthetic compound that belongs to the thiazolidinone family. It is a heterocyclic organic compound that contains a thiazolidine ring and a ketone group. FMT has gained much attention in scientific research due to its potential applications in the medicinal and pharmaceutical fields.
Mécanisme D'action
The mechanism of action of 3-(4-Fluorophenyl)-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 3-(4-Fluorophenyl)-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression. HDAC inhibition can lead to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells. 3-(4-Fluorophenyl)-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one has also been found to inhibit the activity of various kinases, including AKT and ERK, which are involved in cell signaling pathways that regulate cell survival, proliferation, and differentiation.
Biochemical and Physiological Effects
3-(4-Fluorophenyl)-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one has been found to exhibit various biochemical and physiological effects in vitro and in vivo. It has been shown to induce apoptosis in cancer cells by activating caspase-dependent pathways and inhibiting anti-apoptotic proteins. 3-(4-Fluorophenyl)-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one has also been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and suppressing the expression of cell cycle regulatory proteins. Additionally, 3-(4-Fluorophenyl)-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one has been shown to possess anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines and inhibiting the activation of NF-κB signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
3-(4-Fluorophenyl)-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. It can be easily synthesized through a multistep process, and its stability allows for long-term storage and use. 3-(4-Fluorophenyl)-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one also exhibits low toxicity, making it a safe compound to use in in vitro and in vivo experiments. However, 3-(4-Fluorophenyl)-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one also has some limitations, including its solubility in aqueous solutions, which may limit its use in certain experiments. Additionally, 3-(4-Fluorophenyl)-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one may exhibit off-target effects, which can complicate data interpretation.
Orientations Futures
For 3-(4-Fluorophenyl)-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one research include investigating its efficacy in combination with other drugs, exploring its use in different types of cancer, and elucidating its mechanism of action.
Méthodes De Synthèse
3-(4-Fluorophenyl)-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one can be synthesized through a multistep process involving the reaction of 4-fluoroaniline and 4-methoxybenzaldehyde with thiosemicarbazide, followed by the cyclization of the resulting intermediate with acetic anhydride. The final product is obtained after purification through recrystallization.
Applications De Recherche Scientifique
3-(4-Fluorophenyl)-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one has been extensively studied for its potential applications in the treatment of various diseases, including cancer, diabetes, and inflammation. It has been found to exhibit anti-tumor activity by inducing apoptosis and inhibiting cell proliferation in cancer cells. 3-(4-Fluorophenyl)-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one has also been shown to possess anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines. Additionally, 3-(4-Fluorophenyl)-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one has been investigated for its potential use in the treatment of type 2 diabetes mellitus, as it has been found to improve insulin sensitivity and glucose uptake in adipocytes.
Propriétés
Nom du produit |
3-(4-Fluorophenyl)-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one |
|---|---|
Formule moléculaire |
C16H14FNO2S |
Poids moléculaire |
303.4 g/mol |
Nom IUPAC |
3-(4-fluorophenyl)-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H14FNO2S/c1-20-14-8-2-11(3-9-14)16-18(15(19)10-21-16)13-6-4-12(17)5-7-13/h2-9,16H,10H2,1H3 |
Clé InChI |
DRRUCDHMJYXWIK-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2N(C(=O)CS2)C3=CC=C(C=C3)F |
SMILES canonique |
COC1=CC=C(C=C1)C2N(C(=O)CS2)C3=CC=C(C=C3)F |
Solubilité |
35.2 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



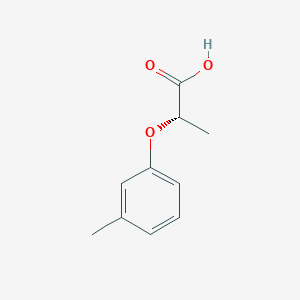






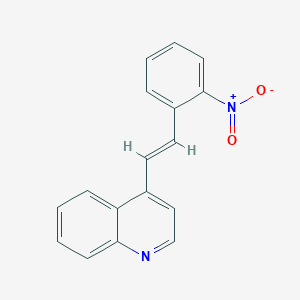
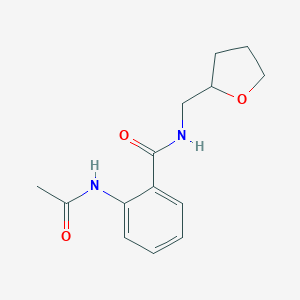
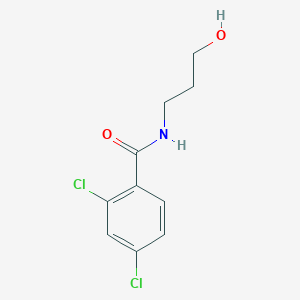
![2-Hydroxy-5-{[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}benzoic acid](/img/structure/B261494.png)
